molecular formula C44H89N10O17P3S B6596264 triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate CAS No. 799812-97-8

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Cat. No.: B6596264
CAS No.: 799812-97-8
M. Wt: 1155.2 g/mol
InChI Key: VWUVJQXOYHTDCP-BHMMHRQOSA-N
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Description

Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a complex organic compound with a multifaceted structure

Mechanism of Action

Target of Action

CID 46907900, also known as DTXSID80677198, is a bisphosphonate used to treat malignancy associated hypercalcemia, multiple myeloma, and bone metastasis from solid tumors . Its primary targets are osteoclasts, the cells responsible for bone resorption .

Mode of Action

CID 46907900 acts by binding to hydroxyapatite in bone matrix, which is preferentially resorbed by osteoclasts . The local acidification caused by osteoclasts during bone resorption releases the drug, which is then taken up by the osteoclasts . This leads to the inhibition of osteoclast activity, thereby reducing bone resorption and turnover .

Biochemical Pathways

The action of CID 46907900 affects the bone remodeling pathway. By inhibiting osteoclast activity, it disrupts the balance between bone resorption and bone formation, leading to an overall decrease in bone turnover . This can help to prevent bone loss and fractures in conditions such as osteoporosis and cancer-induced bone disease .

Pharmacokinetics

Like other bisphosphonates, it is likely to have low oral bioavailability and to be primarily excreted unchanged in the urine .

Result of Action

The inhibition of osteoclast activity by CID 46907900 results in a decrease in bone resorption and turnover . This can lead to an increase in bone mineral density and a reduction in the risk of fractures . In the context of cancer, it can help to prevent bone metastases and to reduce hypercalcemia, a common complication of malignancy .

Action Environment

The action of CID 46907900 can be influenced by various environmental factors. For example, the bioavailability of orally administered bisphosphonates can be reduced by food or beverages, which is why they are usually taken on an empty stomach . Additionally, renal function can affect the clearance of bisphosphonates, with reduced clearance in individuals with impaired renal function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate typically involves multi-step organic reactions. These reactions may include nucleophilic substitution, phosphorylation, and amide bond formation. The reaction conditions often require precise control of temperature, pH, and solvent environment to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing efficiency, minimizing waste, and ensuring consistent product quality. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalysts are carefully selected to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution at the phosphate group may result in the formation of a phosphoramidate.

Scientific Research Applications

Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate include:

    Nucleotides: Compounds with similar purine or pyrimidine bases.

    Phosphoramidates: Molecules containing phosphate and amide functional groups.

    Amino Acid Derivatives: Compounds with amino and carboxyl groups.

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer diverse chemical properties and potential applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a complex organic molecule with significant potential in biological applications. Its structure suggests multiple functional groups that may interact with biological systems, making it a candidate for various therapeutic uses.

Triazanium compounds, particularly those containing triazole or triazene moieties, have been shown to exhibit a range of biological activities. These include:

  • Anticancer Activity : Triazene compounds, including derivatives of triazanium, have been recognized for their ability to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that triazene salts possess strong antiproliferative effects against human cancer cells such as Burkitt lymphoma and colon adenocarcinoma, with IC50 values indicating significant potency (4.91 µg/mL and 5.59 µg/mL respectively) .
  • Antimicrobial Properties : Recent research has highlighted the antimicrobial efficacy of triazene compounds against a variety of pathogens, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) reported were as low as 0.28 μM for certain strains, suggesting potential for use in treating infections caused by resistant bacteria .

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of newly synthesized triazene compounds found that out of 24 tested derivatives, several exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The most active compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of triazene derivatives were assessed using standardized microbiological assays. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated effectiveness against yeast and filamentous fungi, marking a significant advancement in the search for new antimicrobial agents .

Summary of Biological Activities

Activity TypeSpecific EffectsReference
AnticancerStrong inhibition of cancer cell proliferation ,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
SelectivityHigher toxicity towards cancer cells than normal cells

Properties

IUPAC Name

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-35(53)72-28-27-46-34(52)25-26-47-42(56)39(55)44(2,3)30-65-71(62,63)68-70(60,61)64-29-33-38(67-69(57,58)59)37(54)43(66-33)51-32-50-36-40(45)48-31-49-41(36)51;;;/h31-33,37-39,43,54-55H,4-30H2,1-3H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59);3*1H3/t33-,37?,38+,39+,43-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUVJQXOYHTDCP-BHMMHRQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H89N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677198
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1155.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799812-97-8
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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